molecular formula C10H10O2S B13854181 3-Ethyl-1-benzothiophene-5,6-diol

3-Ethyl-1-benzothiophene-5,6-diol

Cat. No.: B13854181
M. Wt: 194.25 g/mol
InChI Key: SFQMJDSSALOAKK-UHFFFAOYSA-N
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Description

3-Ethyl-1-benzothiophene-5,6-diol is a compound belonging to the benzothiophene family, which is characterized by a fused ring structure containing both benzene and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-benzothiophene-5,6-diol can be achieved through several methods. One common approach involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of benzothiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-benzothiophene-5,6-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-Ethyl-1-benzothiophene-5,6-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1-benzothiophene-5,6-diol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For instance, its oxidation products may interact with cellular components, leading to changes in cellular function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-benzothiophene-5,6-diol
  • 3-Methyl-1-benzothiophene-5,6-diol
  • 3-Propyl-1-benzothiophene-5,6-diol

Uniqueness

3-Ethyl-1-benzothiophene-5,6-diol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties that make it suitable for specific applications in research and industry .

Properties

Molecular Formula

C10H10O2S

Molecular Weight

194.25 g/mol

IUPAC Name

3-ethyl-1-benzothiophene-5,6-diol

InChI

InChI=1S/C10H10O2S/c1-2-6-5-13-10-4-9(12)8(11)3-7(6)10/h3-5,11-12H,2H2,1H3

InChI Key

SFQMJDSSALOAKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC2=CC(=C(C=C21)O)O

Origin of Product

United States

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